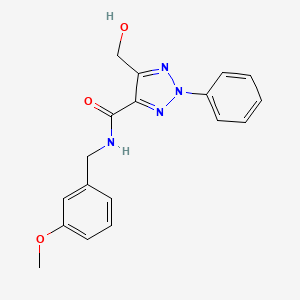![molecular formula C25H20ClN5O2S B11396247 5-({[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11396247.png)
5-({[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
The synthesis of 5-({[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole involves several steps. The general synthetic route includes the following steps:
-
Formation of the Triazole Ring: : The synthesis begins with the formation of the triazole ring. This is typically achieved by reacting benzyl chloride with 4-chlorophenyl hydrazine to form the corresponding hydrazone. The hydrazone is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to form the triazole ring.
-
Introduction of the Sulfanyl Group: : The next step involves the introduction of the sulfanyl group. This is achieved by reacting the triazole intermediate with a thiol reagent, such as thiourea, under basic conditions to form the sulfanyl-substituted triazole.
-
Formation of the Oxadiazole Ring: : The final step involves the formation of the oxadiazole ring. This is typically achieved by reacting the sulfanyl-substituted triazole with an appropriate carboxylic acid derivative, such as 2-methoxybenzoic acid, under dehydrating conditions to form the oxadiazole ring.
Chemical Reactions Analysis
5-({[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones. Common oxidizing agents used in these reactions include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : The compound can also undergo reduction reactions, particularly at the oxadiazole ring, to form the corresponding dihydro derivatives. Common reducing agents used in these reactions include lithium aluminum hydride and sodium borohydride.
-
Substitution: : The compound can undergo substitution reactions, particularly at the benzyl and chlorophenyl groups. Common reagents used in these reactions include halogenating agents, such as bromine and chlorine, and nucleophiles, such as amines and thiols.
Scientific Research Applications
5-({[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:
-
Chemistry: : The compound is used as a building block in the synthesis of various heterocyclic compounds. It is also used as a ligand in coordination chemistry and as a reagent in organic synthesis.
-
Biology: : The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and antiviral activities. It has also been investigated for its potential use as an enzyme inhibitor and as a probe for studying biological processes.
-
Medicine: : The compound has been studied for its potential therapeutic applications, including its use as an anticancer agent, an anti-inflammatory agent, and an analgesic. It has also been investigated for its potential use in the treatment of neurodegenerative diseases and as a drug delivery agent.
-
Industry: : The compound is used in the development of new materials, including polymers and coatings. It is also used as a catalyst in various industrial processes and as a stabilizer in the production of plastics and other materials.
Mechanism of Action
The mechanism of action of 5-({[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with various molecular targets and pathways. The compound is known to interact with enzymes, receptors, and other proteins, leading to the modulation of their activities. For example, the compound has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids and proteins, leading to the inhibition of cell growth and proliferation. The compound also interacts with various signaling pathways, leading to the modulation of cellular processes, such as apoptosis, inflammation, and immune response.
Comparison with Similar Compounds
5-({[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole is unique compared to other similar compounds due to its combination of functional groups and its diverse range of applications. Similar compounds include:
-
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: : This compound is similar in structure but lacks the benzyl and methoxyphenyl groups. It has been studied for its antiviral and antimicrobial activities .
-
2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole: : This compound is similar in structure but contains different substituents. It has been studied for its anticancer activities .
-
1,3,4-thiadiazole derivatives: : These compounds share the thiadiazole ring but differ in their substituents. They have been studied for various biological activities, including anticonvulsant, antifungal, and antibacterial properties .
Properties
Molecular Formula |
C25H20ClN5O2S |
|---|---|
Molecular Weight |
490.0 g/mol |
IUPAC Name |
5-[[5-benzyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-3-(2-methoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C25H20ClN5O2S/c1-32-21-10-6-5-9-20(21)24-27-23(33-30-24)16-34-25-29-28-22(15-17-7-3-2-4-8-17)31(25)19-13-11-18(26)12-14-19/h2-14H,15-16H2,1H3 |
InChI Key |
BFMKRIFLNWPHLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CSC3=NN=C(N3C4=CC=C(C=C4)Cl)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{7-[3-(dimethylamino)propyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate](/img/structure/B11396179.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-4-oxo-N-[4-(propan-2-yl)benzyl]-4H-chromene-2-carboxamide](/img/structure/B11396185.png)

![3-(4-chlorobenzyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11396189.png)
![N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B11396196.png)
![N-(4-fluorophenyl)-3-(phenoxymethyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11396199.png)
![3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11396200.png)

![N-[2-(1-methyl-5-{[(4-methyl-1-oxophthalazin-2(1H)-yl)acetyl]amino}-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B11396220.png)
![4-[(4-fluorophenyl)sulfonyl]-N-(3-methoxypropyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B11396227.png)
![N-{3-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide](/img/structure/B11396229.png)
![2,3,8,9,10,11-hexahydro[1]benzofuro[3,2-g]cyclopenta[c]chromen-4(1H)-one](/img/structure/B11396235.png)
![1-(4-Chlorophenyl)-3-(2-{[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}ethyl)urea](/img/structure/B11396241.png)
